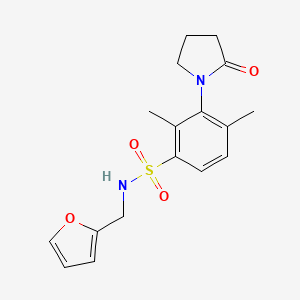![molecular formula C16H17N5O B12481293 6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12481293.png)
6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, contributes to its potential therapeutic applications.
Preparation Methods
The synthesis of 6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde or ketone to form the triazoloquinazoline core. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or quinazoline rings are replaced by other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar compounds to 6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE include other triazoloquinazolines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 6,6-DIMETHYL-9-(PYRIDIN-4-YL)-4H,5H,7H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific substitution pattern, which contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6,6-dimethyl-9-pyridin-4-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H17N5O/c1-16(2)7-11-13(12(22)8-16)14(10-3-5-17-6-4-10)21-15(20-11)18-9-19-21/h3-6,9,14H,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
VYOOILUQNJCWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=NC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B12481219.png)
![ethyl 8-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B12481220.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate](/img/structure/B12481225.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12481232.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12481247.png)

![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12481258.png)
![N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B12481267.png)
![(4R,7S)-7-(3,4-dimethoxyphenyl)-3-hydroxy-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481273.png)
![3-[(benzyloxy)methyl]quinazolin-4(3H)-one](/img/structure/B12481280.png)
![3-[(Thiophen-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B12481294.png)
![N~1~-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12481301.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12481310.png)
